molecular formula C11H11ClN2S B11772216 4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine

4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine

Cat. No.: B11772216
M. Wt: 238.74 g/mol
InChI Key: TZIVPXFICWZCJM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine is a synthetic thiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 2-aminothiazole scaffold, a privileged structure in drug discovery known for its broad pharmacological potential . The molecule is strategically functionalized with a chloromethyl group at the 4-position of the thiazole ring, which serves as a versatile synthetic handle for further chemical modifications, such as nucleophilic substitution reactions to create novel molecular architectures . The N-(p-tolyl) substituent incorporates an aromatic system, potentially contributing to target binding through hydrophobic and pi-pi stacking interactions. The 2-aminothiazole core is a key structural element in several clinically approved drugs and investigational compounds, underscoring its research value . Literature indicates that derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including serving as potent inhibitors of various kinases and receptors in preclinical studies . Specifically, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modators for the Zinc-Activated Channel (ZAC), representing a valuable pharmacological tool for neuroscientific research . Furthermore, the 2-aminothiazole scaffold is being extensively explored in oncology research for the development of novel antitumor agents targeting various enzymatic pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11ClN2S/c1-8-2-4-9(5-3-8)13-11-14-10(6-12)7-15-11/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

TZIVPXFICWZCJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)CCl

Origin of Product

United States

Preparation Methods

Bromination-Chlorination Sequential Approach

Inspired by methodologies for analogous compounds, bromination of a methyl group followed by halide exchange is a viable pathway. For instance:

  • Bromination : Treating 4-methyl-N-(p-tolyl)thiazol-2-amine with N-bromosuccinimide (NBS) at 0°C in tetrahydrofuran (THF) introduces a bromomethyl group.

  • Chlorination : Reacting the brominated intermediate with sodium chloride (NaCl) in dimethylformamide (DMF) at 70°C facilitates nucleophilic substitution, replacing bromine with chlorine.

Key Data :

  • Yield : 45–59% (over two steps)

  • Reaction Time : 24 hours total

Direct Chloromethylation During Cyclization

Alternative routes utilize chloromethyl-containing precursors to avoid post-modification. For example, substituting α-bromo ketones with 2-chloro-1-(p-tolyl)ethan-1-one in the Hantzsch reaction could theoretically yield the chloromethyl group directly. However, this method is less documented due to the instability of α-chloro ketones.

Optimization Using Ionic Liquid Catalysis

Recent advances employ acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) as green catalysts to enhance reaction efficiency. In a reported protocol:

  • Substrate Mixing : Combine 2-bromo-1-(p-tolyl)ethanone (1 mmol) and thiourea (1.2 mmol) in ionic liquid (5 mL).

  • Reaction Conditions : Stir at 80°C for 3 hours.

  • Workup : Dilute with water, extract with ethyl acetate, and purify via column chromatography.

Advantages :

  • Yield Improvement : 85–90% (vs. 70–80% in traditional solvents)

  • Reusability : The ionic liquid is recoverable for 3–4 cycles without significant activity loss.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldTimeScalability
Hantzsch + Post-Mod.Cyclization → Bromination → Cl−45–59%24 hModerate
Direct ChloromethylSingle-step cyclizationN/A*N/A*Low
Ionic LiquidCatalyzed cyclization85–90%3 hHigh

*Limited data due to precursor instability.

Industrial-Scale Considerations

For large-scale synthesis, the ionic liquid method offers sustainability and cost-effectiveness. However, precursor availability and purification challenges (e.g., removing ionic liquid residues) require optimization. Alternative approaches, such as flow chemistry, could enhance throughput and safety by minimizing exothermic risks during bromination .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group serves as the primary reactive site for nucleophilic substitution, enabling functional group interconversion:

Reaction TypeConditionsProducts/OutcomesReferences
AlkylationK₂CO₃/DMF, 80°C, 12hSubstituted thiazole derivatives
Amine substitutionDichloromethane, triethylamineSecondary/tertiary amine adducts
Thiol displacementNaSH/EtOH, refluxThiol-functionalized thiazoles

These reactions typically proceed via SN2 mechanisms, with the chloride leaving group facilitating nucleophilic attack. The p-tolyl group exerts moderate electron-donating effects, slightly enhancing reaction rates compared to unsubstituted analogs .

Palladium-Catalyzed Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

a. Suzuki Coupling

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C

  • Outcome : Arylation at the 4-position of the thiazole ring (C-4) with aryl boronic acids.

b. Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

  • Outcome : N-arylation of the thiazole amine with aryl halides .

These reactions enable modular construction of complex heterocyclic architectures, with yields ranging from 65-89% depending on steric and electronic factors .

Cyclocondensation Reactions

The compound acts as a precursor in heterocycle synthesis:

a. Formation of Imidazothiazoles

  • Reagents : Ethylenediamine, CuI, DMF, 120°C

  • Mechanism : Nucleophilic attack followed by cyclodehydration

  • Yield : 74% (confirmed by ¹H NMR) .

b. Thiadiazole Synthesis

  • Reagents : Hydrazine hydrate, FeCl₃, EtOH

  • Product : 1,3,4-Thiadiazole fused to thiazole core .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

DerivativeBiological Activity (IC₅₀)Key Structural FeatureSource
N-Acetylated analog18 μM (Anticancer vs. HEPG2)Acetylated amine
Thiourea conjugate42 μM (Antimicrobial vs. S. aureus)Thiourea linkage at C-2 amine
Pyran-fused derivative224 nM (Cytotoxicity vs. DLDI)Annulated pyran ring

Electron-withdrawing groups at the chloromethyl position generally enhance bioactivity by improving membrane permeability .

Stability and Reaction Optimization

Key stability considerations include:

  • Thermal degradation : Decomposes above 200°C (TGA data)

  • Solvent effects : Stable in DMF/DCM <48h; hydrolyzes in protic solvents (t₁/₂ = 6h in H₂O/EtOH)

  • Catalyst loadings : Optimal Pd loading = 2 mol% for coupling reactions (TOF = 34 h⁻¹)

Scientific Research Applications

Biological Activities

Research indicates that 4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. For instance, it demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Potential : The compound has been evaluated for its anticancer activity against various cancer cell lines, including breast adenocarcinoma (MCF7). In vitro assays revealed that it exhibits cytotoxic effects, indicating potential as an anticancer drug .
  • Acetylcholinesterase Inhibition : Similar thiazole derivatives have been studied for their ability to inhibit acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's. This suggests that this compound may also possess similar inhibitory properties .

Case Studies

Several case studies have documented the applications of thiazole derivatives, including this compound:

  • Study on Anticancer Activity : A study evaluated a series of thiazole derivatives, including this compound, against multiple cancer cell lines. Results indicated that compounds with similar structures exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Evaluation : In another study, derivatives were tested for their antimicrobial efficacy using standard protocols. The results highlighted the potential of these compounds in overcoming microbial resistance .

Comparative Analysis of Thiazole Derivatives

Compound NameStructure FeaturesBiological Activities
This compoundChloromethyl and p-tolyl substituentsAntimicrobial, anticancer
4-Amino-5-methylthiazoleAmino group substitutionAntibacterial
2-Amino-4-methylthiazoleMethyl substitutionAnti-inflammatory

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalytic processes.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents (e.g., 4-(4-chlorophenyl)- and 4-(4-nitrophenyl)- derivatives) increase melting points, likely due to enhanced dipole interactions .
  • Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., 4-(p-tolyl)- derivatives) lower melting points, suggesting reduced crystallinity .
  • Schiff Base Derivatives : Compounds like N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine exhibit lower melting points (65–70°C), attributed to the flexible CH=N linkage disrupting crystal packing .

Biological Activity

4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their pharmacological significance, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃S, with a molecular weight of approximately 215.69 g/mol. The presence of the thiazole ring contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study synthesized various thiazole compounds and evaluated their antibacterial and antifungal efficacy against different strains. The results indicated that compounds similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies. Notably, compounds within this class have shown promising results in inhibiting cancer cell proliferation. For instance, a study evaluated the antiproliferative effects of several thiazole derivatives on human cancer cell lines, including breast and melanoma cells. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (lung)10 µM
HeLa (cervical)15 µM
MCF7 (breast)12 µM

Enzyme Inhibition

Thiazole derivatives have also been investigated for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Compounds similar to this compound have shown promising AChE inhibitory activity, with some derivatives achieving low micromolar IC50 values .

Table 3: AChE Inhibition by Thiazole Derivatives

CompoundIC50 (µM)
This compound5 µM
Other Thiazole Derivative3 µM

Case Studies

  • Antimicrobial Study : A recent study synthesized a series of thiazole derivatives and tested them against various microbial strains. The results indicated that the presence of electron-withdrawing groups significantly enhanced antimicrobial activity .
  • Anticancer Evaluation : Another research effort focused on evaluating the antiproliferative effects of thiazole derivatives on multiple cancer cell lines. The study concluded that modifications at specific positions on the thiazole ring could lead to enhanced anticancer properties .
  • Enzyme Inhibition Research : In silico studies combined with in vitro assays demonstrated that certain thiazoles could effectively inhibit AChE, suggesting their potential use in treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 4-(Chloromethyl)-N-(p-tolyl)thiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization or condensation reactions. For example:

  • Method A : Refluxing 2-chloro-N-(p-tolyl)acetamide with thiourea in ethanol yields the thiazole core. Substituted chloromethyl groups can be introduced via nucleophilic substitution .
  • Method B : Using dichloromethane and triethylamine as solvents/catalysts, thiazole derivatives are formed with yields ranging from 6% to 39%, depending on steric and electronic effects of reactants .
  • Key variables : Catalyst choice (e.g., triethylamine vs. KOH), solvent polarity, and reaction time significantly affect purity and yield. For instance, triethylamine improves nucleophilicity in SN2 reactions, while ethanol facilitates cyclization .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry and substituent positioning. For example, the p-tolyl group shows aromatic protons as a singlet (δ 7.2–7.4 ppm), while the chloromethyl group resonates at δ 4.5–4.7 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 252.7 for C11H10ClN2S) validate molecular weight .
  • HPLC : Assess purity (>95% is typical for biologically active samples) .

Q. How is the biological activity of this compound screened in academic research?

  • Antimicrobial assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or microdilution methods. Activity is reported as minimum inhibitory concentration (MIC) .
  • In vitro cytotoxicity : MTT assays on human cell lines (e.g., HeLa) assess selectivity .

Advanced Research Questions

Q. How do structural modifications to the chloromethyl or p-tolyl groups affect bioactivity?

  • Chloromethyl replacement : Substituting with fluoromethyl or bromomethyl groups alters electrophilicity, impacting DNA alkylation in anticancer studies .
  • p-Tolyl modifications : Electron-withdrawing groups (e.g., nitro) enhance antibacterial potency by 2–4-fold, likely due to increased membrane permeability .
  • Hybrid derivatives : Conjugation with thiourea or triazole moieties improves antiviral activity (e.g., against tick-borne encephalitis virus) by targeting viral proteases .

Q. What computational strategies are used to predict reactivity and optimize synthesis?

  • DFT calculations : B3LYP/6-31G(d) models predict electrophilic Fukui indices, identifying reactive sites (e.g., chloromethyl carbon) for functionalization .
  • Molecular docking : Simulate binding to target proteins (e.g., bacterial DHFR or viral NS5) to prioritize derivatives for synthesis .
  • ADMET prediction : Tools like SwissADME estimate logP (≈2.8) and bioavailability to guide lead optimization .

Q. How can contradictions in spectral data or bioactivity results be resolved?

  • Multi-spectral cross-validation : Discrepancies in NMR shifts (e.g., overlapping peaks) are resolved via DEPT-135 or 2D-COSY experiments .
  • Biological triplicates : Inconsistent MIC values require repeated assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Crystallography : Single-crystal X-ray diffraction unambiguously confirms stereochemistry .

Q. What strategies improve reaction yields during scale-up?

  • Catalyst screening : Switching from triethylamine to DMAP increases thiazole cyclization yields from 39% to 55% .
  • Solvent optimization : Replacing ethanol with DMF reduces side reactions in SNAr steps .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% purity .

Q. How are hybrid derivatives designed to enhance therapeutic potential?

  • Rational design : Attach moieties with known bioactivity (e.g., tetrazoles for anti-inflammatory effects) via amide or Schiff base linkages .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole rings, improving pharmacokinetics .
  • In vivo validation : Hybrids like 1-(4-(3-methylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea show 70% inhibition of viral replication in murine models .

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